2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C15H17N3O and its molecular weight is 255.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine are the orexin-1 (OX1) and orexin-2 (OX2) receptor subtypes . These receptors are a family of G protein-coupled receptors expressed throughout the central nervous system .
Mode of Action
The compound interacts with its targets, the orexin receptors, by acting as an antagonist This means it binds to these receptors and inhibits their normal function
Biochemical Pathways
The orexin receptors are involved in the regulation of the sleep/wake cycle . Therefore, the antagonistic action of the compound on these receptors could potentially affect this cycle.
Pharmacokinetics
A structurally similar compound, (1r,2s)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-n-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (e2006), has been reported to be orally active . This suggests that the compound may also have good oral bioavailability, but further studies are needed to confirm this.
Result of Action
The antagonistic action on the orexin receptors suggests that it could potentially influence sleep/wake regulation
Properties
IUPAC Name |
2-(2,6-dimethylpyrimidin-4-yl)oxy-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-9-7-14(18-10(2)17-9)19-13-8-11-5-3-4-6-12(11)15(13)16/h3-7,13,15H,8,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHQHYGSGUTQKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CC3=CC=CC=C3C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.